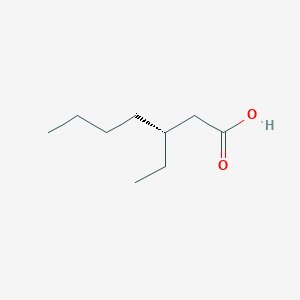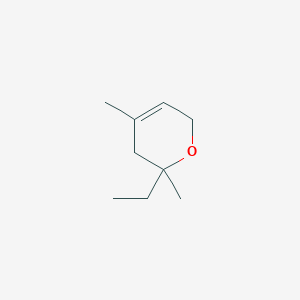
2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- is a heterocyclic organic compound. It belongs to the class of pyrans, which are six-membered rings containing one oxygen atom and five carbon atoms. This compound is characterized by its unique structure, which includes ethyl and dimethyl substituents, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can convert it into dihydropyrans.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrans, pyranones, and dihydropyrans, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: Another member of the pyran family, used in similar applications.
5,6-Dihydro-2H-pyran-2-ones: Known for their biological activities, including antimicrobial and anticancer properties.
2H-Pyran-2,6(3H)-dione: Used in the synthesis of various organic compounds.
Uniqueness
What sets 2H-Pyran, 2-ethyl-3,6-dihydro-2,4-dimethyl- apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic molecules and in various industrial applications.
Eigenschaften
CAS-Nummer |
60335-73-1 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
6-ethyl-4,6-dimethyl-2,5-dihydropyran |
InChI |
InChI=1S/C9H16O/c1-4-9(3)7-8(2)5-6-10-9/h5H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
NQJJGOWALMMYCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(=CCO1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



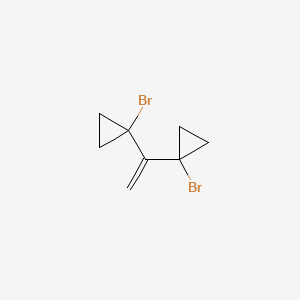
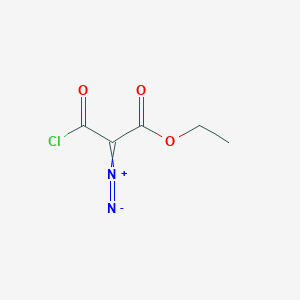
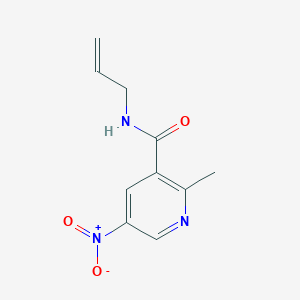
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
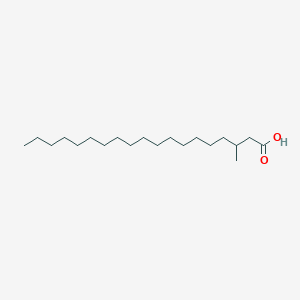

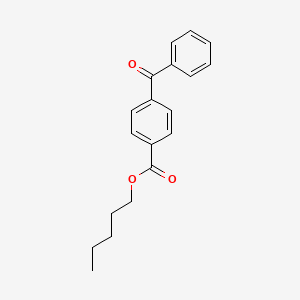
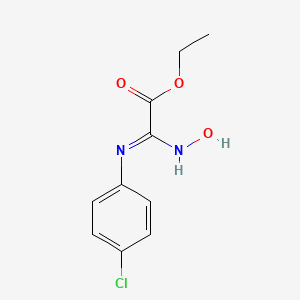
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

